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Compound of Interest

Compound Name: LAS195319

Cat. No.: B15542463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

LAS195319 is a potent and selective inhaled inhibitor of the phosphoinositide 3-kinase delta

(PI3Kδ) isoform, a key enzyme in the signaling pathways of immune cells. The selectivity of a

kinase inhibitor is a critical attribute, as off-target effects can lead to unforeseen toxicities and a

diminished therapeutic window. This guide provides a comparative analysis of the cross-

reactivity profile of LAS195319, offering a valuable resource for researchers and drug

development professionals evaluating its therapeutic potential. Due to the limited publicly

available data on LAS195319, this guide leverages information on other well-characterized

PI3Kδ inhibitors, Idelalisib and Umbralisib, to provide a comparative context.

Comparative Selectivity of PI3Kδ Inhibitors
The selectivity of PI3K inhibitors is typically assessed by determining their inhibitory

concentration (IC50) or dissociation constant (Kd) against the target isoform (PI3Kδ) and other

class I PI3K isoforms (α, β, and γ). A higher degree of selectivity is indicated by a significantly

lower IC50 or Kd for the target isoform compared to the others.

While specific quantitative data for LAS195319's cross-reactivity against other PI3K isoforms is

not publicly available, we can infer its expected profile based on its development as a

"selective" inhibitor. For a meaningful comparison, the table below presents the selectivity

profiles of two other approved PI3Kδ inhibitors, Idelalisib and Umbralisib.
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Data for Idelalisib and Umbralisib is compiled from publicly available sources.[1] The selectivity

is presented as a fold-difference in potency against the delta isoform compared to other

isoforms.

Understanding the PI3K Signaling Pathway
The PI3K signaling pathway is a crucial intracellular cascade that regulates a multitude of

cellular processes, including cell growth, proliferation, survival, and differentiation. The class I

PI3Ks, which include the α, β, γ, and δ isoforms, are heterodimeric enzymes composed of a

catalytic and a regulatory subunit. While the α and β isoforms are ubiquitously expressed, the δ

and γ isoforms are predominantly found in hematopoietic cells, making them attractive targets

for immunological and hematological disorders.
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Preparation

Reaction

Detection & Analysis

Prepare serial dilutions
of test compound
(e.g., LAS195319)

Dispense compound and
kinases into assay plate

Prepare kinase panel
(e.g., PI3K isoforms,

other kinases)

Initiate reaction by
adding ATP and substrate

Incubate at a
controlled temperature

Measure kinase activity
(e.g., luminescence,

fluorescence)

Calculate IC50 values
and determine selectivity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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